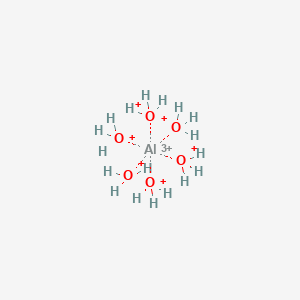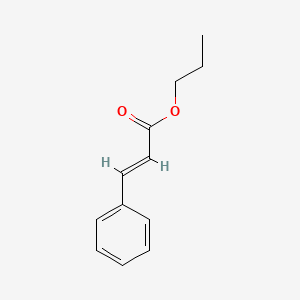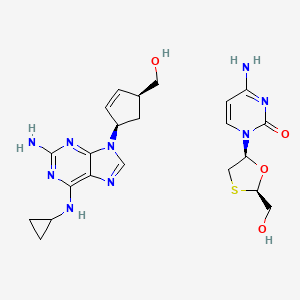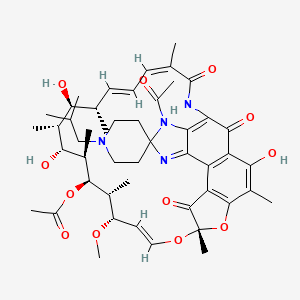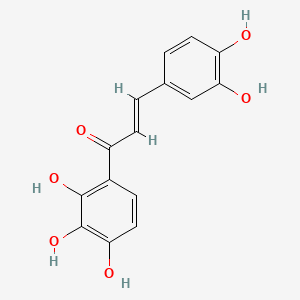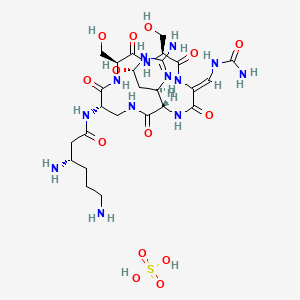
4-Vinylphenol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-vinylphenol sulfate is an aryl sulfate that is 4-hydroxystyrene in which the hydroxy group has been replaced by a sulfooxy group. It has a role as a human xenobiotic metabolite. It is an aryl sulfate and a member of styrenes. It derives from a 4-hydroxystyrene. It is a conjugate acid of a this compound(1-).
This compound belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. This compound has been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from 4-hydroxystyrene.
Scientific Research Applications
1. Metabolism and Toxicity Studies
4-Vinylphenol sulfate is a metabolite of styrene and plays a role in styrene-induced toxicity. It is metabolized primarily by CYP2E1 and CYP2F2. Studies have shown that 4-Vinylphenol is significantly more potent as a hepatotoxicant and pneumotoxicant than the parent compound styrene or the major metabolite of styrene, styrene oxide. The metabolism of 4-Vinylphenol and its impact on hepatotoxicity and pneumotoxicity have been examined, highlighting the importance of metabolism by CYP2E1 in styrene-induced toxicity (Carlson, Ullman, Mantick, & Snyder, 2002) (Vogie, Mantick, & Carlson, 2004).
2. Analytical Detection of Metabolites
Studies have also focused on the analytical detection of this compound and its conjugates in biological samples. Techniques like liquid chromatography with electrospray tandem mass spectrometry have been used to characterize the metabolism of styrene, identifying 4-Vinylphenol and its conjugates (glucuronides and sulfates) in human and rat urine. This has led to improved identification and characterization of minor styrene metabolites, which is crucial for understanding the complete metabolic profile of styrene (Manini, Andreoli, Poli, De Palma, Mutti, & Niessen, 2002).
3. Studies on Conjugation and Bioavailability
Research has also delved into the bioavailability and conjugation of phenolic compounds. For instance, studies have examined the pharmacokinetics and elimination pathways of sulfate and glucuronide metabolites of drugs, providing insights into the hepatic and renal handling of these compounds. Such research underscores the significance of understanding the disposition and preferential excretion pathways of drug metabolites, including those related to this compound (Ishii, Kanayama, Esumi, Ogawara, Kimura, & Higaki, 2002).
4. Role in Drug Detoxification and Sulfonation Reactions
Sulfate, a key component for detoxification of xenobiotics like acetaminophen, is maintained at high levels in the blood by NaS1 sulfate transporters. Studies have shown that disruptions in NaS1 function can lead to enhanced acetaminophen-induced hepatotoxicity, demonstrating the critical role of sulfate, including this compound, in drug metabolism and detoxification (Lee, Dawson, Hewavitharana, Shaw, & Markovich, 2006).
Properties
CAS No. |
131351-90-1 |
|---|---|
Molecular Formula |
C8H8O4S |
Molecular Weight |
200.21 g/mol |
IUPAC Name |
(4-ethenylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O4S/c1-2-7-3-5-8(6-4-7)12-13(9,10)11/h2-6H,1H2,(H,9,10,11) |
InChI Key |
IETVQHUKTKKBFF-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Canonical SMILES |
C=CC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


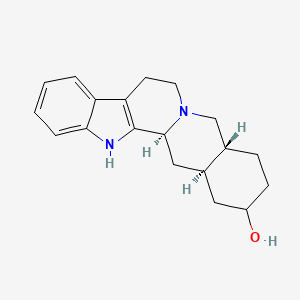

![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)
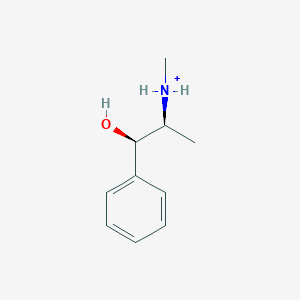
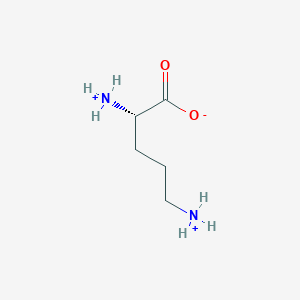
azanide](/img/structure/B1239882.png)
